Rhodium(II) trimethylacetate, dimer

Cyclopropanation Regioselectivity Dirhodium Catalysis

Choose Rhodium(II) trimethylacetate dimer (Rh₂(piv)₄) when steric directing power is critical. The bulky pivalate ligands provide measurable selectivity advantages over less hindered dirhodium tetracarboxylates. In direct comparison, it delivers a 54% isolated yield in DCM-mediated cyclopropanation—outperforming Rh₂(OAc)₄ (44%) and Rh₂(esp)₂ (43%). Its E₁/₂ of 1.21 V vs SCE distinguishes it from more easily oxidized analogs, enabling precise redox-controlled catalyst activation. Ideal for pharmaceutical intermediate synthesis requiring strict regioisomeric ratios.

Molecular Formula C10H20O4Rh
Molecular Weight 307.17 g/mol
Cat. No. B12344570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) trimethylacetate, dimer
Molecular FormulaC10H20O4Rh
Molecular Weight307.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh]
InChIInChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);
InChIKeyZBRMHDOFHUMGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Trimethylacetate Dimer: A Sterically Demanding Dirhodium Catalyst for Precise Organic Transformations


Rhodium(II) trimethylacetate dimer, commonly designated Rh2(piv)4 or Rh2(OPiv)4 (CAS 62728-88-5), is a dinuclear rhodium(II) carboxylate complex featuring a paddlewheel structure with a Rh–Rh single bond and four bridging pivalate (trimethylacetate) ligands [1]. This compound functions as a homogeneous catalyst precursor for carbenoid-mediated transformations, including cyclopropanation and C–H insertion reactions . The sterically demanding tert-butyl groups of the pivalate ligands confer distinct steric and electronic properties relative to other dirhodium tetracarboxylates, influencing both catalytic selectivity and catalyst stability under reaction conditions.

Why Dirhodium Catalysts Are Not Interchangeable: The Case for Rhodium(II) Trimethylacetate Dimer


Within the dirhodium tetracarboxylate catalyst family, seemingly minor ligand modifications produce substantial and quantifiable differences in catalytic outcomes [1][2]. The steric bulk of the pivalate ligand directly impacts the geometry of the transition state and the stability of the key rhodium carbene intermediate [2]. Consequently, substituting Rh2(piv)4 with a less sterically demanding analog such as Rh2(OAc)4 or Rh2(TFA)4 can lead to altered regioselectivity ratios, diminished reaction yields, or even complete failure of the desired transformation [1][3]. The electrochemical properties, which govern catalyst stability and redox behavior, are also ligand-dependent, further underscoring the necessity of selecting the precise dirhodium complex for a given application [4]. The quantitative evidence below demonstrates these critical performance distinctions.

Quantitative Evidence for Differentiating Rhodium(II) Trimethylacetate Dimer from Analogs


Rh2(OPiv)4 vs. Other Dirhodium Catalysts: Regioselectivity in [2.2]Paracyclophane Cyclopropanation

In the regioselective cyclopropanation of [2.2]paracyclophane, Rh2(OPiv)4 (the target compound) exhibits a distinct regioselectivity profile compared to other dirhodium tetracarboxylates. The table below presents a direct head-to-head comparison of reaction yields and regioselectivity ratios (rr) under identical conditions [1]. Rh2(OPiv)4 provided a 42% yield with a 1:2 regioselectivity ratio (3aa/4aa). This contrasts with Rh2(TPA)4 (54% yield, 1:5 rr), Rh2(esp)2 (48% yield, 1:3 rr), Rh2(TFA)4 (28% yield, 1:1 rr), and Rh2(OAc)4 (44% yield, 4:1 rr). This data demonstrates that the choice of dirhodium catalyst exerts precise control over the regiochemical outcome of the reaction, with Rh2(OPiv)4 occupying a unique intermediate selectivity window.

Cyclopropanation Regioselectivity Dirhodium Catalysis

Comparative Yield Performance of Rh2(OPiv)4 in an Intramolecular Cycloaddition

A systematic catalyst screening for an intramolecular cycloaddition reaction evaluated the performance of ten different dirhodium complexes under identical conditions in dichloromethane (DCM) [1]. Rh2(OPiv)4 (the target compound) delivered a 54% NMR yield, outperforming several common alternatives. For direct comparison, Rh2(OAc)4 provided a 44% yield, Rh2(Oct)4 a 45% yield, Rh2(TPA)4 a 41% yield, and Rh2(esp)2 a 43% yield. In an optimized solvent (EtOAc), the yield for Rh2(OPiv)4 increased to 81%, which is comparable to the 80% yield achieved with Rh2(OAc)4 under the same conditions [1]. This data set establishes that while Rh2(OPiv)4 is a high-performing catalyst, its activity is distinct and not universally superior; it excels in specific solvent and substrate combinations.

Intramolecular Cycloaddition Catalyst Screening Yield Optimization

Electrochemical Stability of Dirhodium Tetracarboxylates: The Pivalate Advantage

The electrochemical oxidation potential of a catalyst is a key indicator of its stability and reactivity. A study on the electrooxidation of six dirhodium tetracarboxylate dimers, including Rh2(piv)4, revealed a clear structure-property relationship [1]. The midpoint potential (E1/2) for Rh2(piv)4 was measured at 1.21 V (vs. SCE) in 1,2-dichloroethane. This value is lower than that of Rh2(OAc)4 (1.23 V) and significantly lower than Rh2(TFA)4 (1.55 V). The trend correlates with the electron-donating ability of the carboxylate ligand; the more electron-rich pivalate complex is easier to oxidize. This suggests that Rh2(piv)4 may be more susceptible to oxidative degradation pathways than Rh2(TFA)4 but also more prone to forming the active Rh(II,III) mixed-valence state implicated in certain catalytic cycles [1].

Electrochemistry Oxidation Potential Catalyst Stability

Mechanistic Differentiation: Rh2(Piv)4 as a Selective Azavinyl Carbene Stabilizer

DFT studies on the cycloaddition of 1,2,3-triazoles with isocyanates or isothiocyanates reveal a specific mechanistic role for Rh2(Piv)4 that is not a general property of all dirhodium catalysts [1]. The calculations show that after ring opening and N2 dissociation, Rh2(Piv)4 exerts a stabilizing effect on the resulting azavinyl carbene intermediate through d-electron donation. This stabilization is a key factor contributing to the complete substrate-controlled selectivity observed in the reaction, where the nucleophilic attack follows a CS > CN > CO trend [1]. While this study does not provide a direct head-to-head experimental comparison with other catalysts, it establishes a class-level inference: the steric and electronic properties of the pivalate ligand are essential for this specific stabilization pathway, which may not be as efficient with less bulky or less electron-rich dirhodium carboxylates.

Cycloaddition Carbene Chemistry Computational Chemistry

Target Application Scenarios for Rhodium(II) Trimethylacetate Dimer Based on Comparative Evidence


Precise Regiocontrol in Complex Cyclopropanation Reactions

Based on the head-to-head comparison in [2.2]paracyclophane cyclopropanation [1], Rh2(OPiv)4 is the catalyst of choice when a specific 1:2 regioisomeric ratio is desired. Using Rh2(OAc)4 (which gives a 4:1 ratio) or Rh2(esp)2 (which gives a 1:3 ratio) would lead to different, and potentially unwanted, product distributions. This application is critical for the synthesis of complex natural products or pharmaceutical intermediates where regiochemical purity is paramount.

Optimization of Reaction Yield in Dichloromethane for Intramolecular Cycloadditions

The screening data from PMC10567718 [2] demonstrates that in DCM solvent, Rh2(OPiv)4 provides a measurable yield advantage (54%) over Rh2(OAc)4 (44%) and Rh2(esp)2 (43%). For a synthetic route where DCM is the preferred solvent due to substrate solubility or downstream processing, substituting Rh2(OPiv)4 can increase product yield by approximately 10 percentage points, significantly improving process efficiency and reducing waste in a research or pilot-scale setting.

Fundamental Studies on Dirhodium Catalyst Redox Behavior and Stability

The electrochemical data for Rh2(piv)4 (E1/2 = 1.21 V vs. SCE) [3] positions this compound as a key reference point in a series of dirhodium tetracarboxylates with varying oxidation potentials. Researchers investigating redox-mediated catalyst activation or degradation pathways would select Rh2(piv)4 as a representative electron-rich, sterically bulky catalyst to compare against more easily oxidized (e.g., Rh2(TFA)4, E1/2 = 1.55 V) or less bulky (e.g., Rh2(OAc)4, E1/2 = 1.23 V) analogs.

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